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molecular formula C5H8Cl2N2 B1586643 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 78667-04-6

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No. B1586643
M. Wt: 167.03 g/mol
InChI Key: JDIPKQBKSBWIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507688B2

Procedure details

20 g (0.179 mol) of (1-methyl-1H-imidazol-2-yl)methanol were added to 25 ml of SOCl2 under stirring at 0° C. The solution obtained was refluxed for 30 min and then the excess SOCl2 removed under vacuum. The thus obtained residue was recrystallized from 45 ml of EtOH to give 20.5 g (69%) of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH2:7]O.O=S(Cl)[Cl:11]>>[ClH:11].[Cl:11][CH2:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1C(=NC=C1)CO
Name
Quantity
25 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the excess SOCl2 removed under vacuum
CUSTOM
Type
CUSTOM
Details
The thus obtained residue was recrystallized from 45 ml of EtOH

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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